3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate
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Overview
Description
3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate is a chemical compound with the molecular formula C12H20O3 It is known for its unique structure, which includes a tetrahydrofuran ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate typically involves the esterification of 3-(Tetrahydrofuran-2-yl)propanol with 2-ethylbutanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers, depending on the nucleophile used.
Scientific Research Applications
3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The tetrahydrofuran ring may also interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(Tetrahydrofuran-2-yl)propyl acetate
- 3-(Tetrahydrofuran-2-yl)propyl butanoate
- 3-(Tetrahydrofuran-2-yl)propyl hexanoate
Uniqueness
3-(Tetrahydrofuran-2-yl)propyl 2-ethylbutanoate is unique due to its specific ester and tetrahydrofuran ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds.
Properties
CAS No. |
5451-22-9 |
---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-(oxolan-2-yl)propyl 2-ethylbutanoate |
InChI |
InChI=1S/C13H24O3/c1-3-11(4-2)13(14)16-10-6-8-12-7-5-9-15-12/h11-12H,3-10H2,1-2H3 |
InChI Key |
PZTLYOMFJTUMSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OCCCC1CCCO1 |
Origin of Product |
United States |
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